molecular formula C6H3F3N2O B1399735 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone CAS No. 1147103-48-7

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone

Cat. No. B1399735
Key on ui cas rn: 1147103-48-7
M. Wt: 176.1 g/mol
InChI Key: UYYMVPDMBZSBCQ-UHFFFAOYSA-N
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Patent
US08106059B2

Procedure details

Pyrazine carboxylate methyl ester (7 g) was dissolved in dimethoxy ethane (monoglyme) (20 mL) and treated at room temperature with trimethylsilyltrifluoro-methane (10 mL; 1.44 eq) and caesium fluoride (0.77 g; 0.1 eq) that had been freshly dried at for 10 minutes under vacuum while being heated with a heat gun. After 18 hours at room temperature the reaction mixture was concentrated under reduced pressure at room temperature, and the residue was dissolved in tetrahydrofuran (50 mL) and acetic acid (20 mL) and treated with tert-butylammonium fluoride (50 mL; 1M THF solution) for 3 hours at room temperature. The reaction was diluted with ethyl acetate, and washed with dilute aqueous sodium bicarbonate solution (3 times), brine, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to an oil. Trituration of the oil with dichloromethane/hexane gave 2,2,2-trifluoro-1-(pyrazin-2-yl)ethanone (18) as a brown solid (2.9 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.77 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[CH:10]=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4].C[Si]([C:15]([F:18])([F:17])[F:16])(C)C.[F-].[Cs+]>C(COC)OC>[F:16][C:15]([F:18])([F:17])[C:3]([C:5]1[CH:10]=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
COC(=O)C1=NC=CN=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C[Si](C)(C)C(F)(F)F
Name
Quantity
0.77 g
Type
reactant
Smiles
[F-].[Cs+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been freshly dried at for 10 minutes under vacuum
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
while being heated with a heat gun
CONCENTRATION
Type
CONCENTRATION
Details
After 18 hours at room temperature the reaction mixture was concentrated under reduced pressure at room temperature
Duration
18 h
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in tetrahydrofuran (50 mL)
ADDITION
Type
ADDITION
Details
acetic acid (20 mL) and treated with tert-butylammonium fluoride (50 mL; 1M THF solution) for 3 hours at room temperature
Duration
3 h
ADDITION
Type
ADDITION
Details
The reaction was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with dilute aqueous sodium bicarbonate solution (3 times), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure to an oil

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)C1=NC=CN=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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